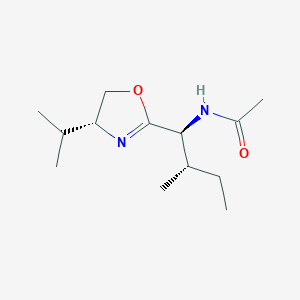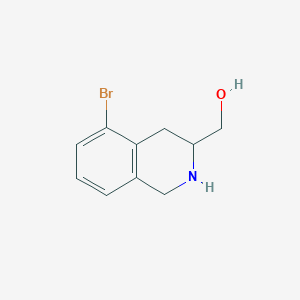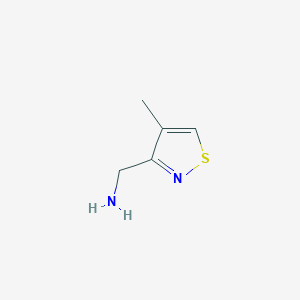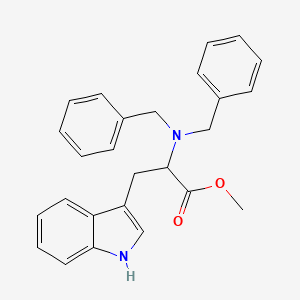
TRPM8 antagonist
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transient receptor potential melastatin 8 (TRPM8) antagonists are compounds that inhibit the activity of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents such as menthol and icilin. It is involved in various physiological processes, including thermosensation, pain perception, and cancer progression . TRPM8 antagonists have gained significant attention due to their potential therapeutic applications in treating conditions like chronic pain, cancer, and overactive bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRPM8 antagonists involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the preparation of benzamide derivatives, which are then modified to introduce various functional groups that enhance their antagonistic activity . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of TRPM8 antagonists follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
TRPM8 antagonists undergo various chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a benzamide derivative may yield a benzoxazole, while reduction may produce a benzylamine .
Scientific Research Applications
TRPM8 antagonists have a wide range of scientific research applications:
Mechanism of Action
TRPM8 antagonists exert their effects by binding to the TRPM8 ion channel and inhibiting its activity. This prevents the influx of calcium ions into cells, which is essential for the channel’s function in cold sensation and pain perception . The molecular targets of TRPM8 antagonists include specific amino acid residues within the channel’s ligand-binding pocket, which are critical for its activation by cooling agents . The inhibition of TRPM8 activity disrupts various signaling pathways involved in pain, inflammation, and cancer progression .
Comparison with Similar Compounds
TRPM8 antagonists can be compared with other ion channel antagonists, such as those targeting transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels . While TRPV1 antagonists are primarily involved in heat sensation and pain, TRPA1 antagonists are associated with chemical irritants and inflammatory pain . TRPM8 antagonists are unique in their ability to specifically inhibit cold-induced responses and have shown promise in treating conditions that are not effectively managed by TRPV1 or TRPA1 antagonists .
List of Similar Compounds
TRPV1 Antagonists: Capsazepine, AMG 517.
TRPA1 Antagonists: HC-030031, A-967079
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3 |
InChI Key |
HHVOOJDLCVOLKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



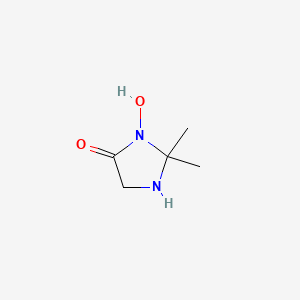
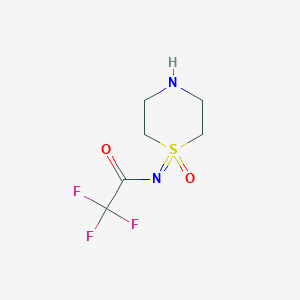
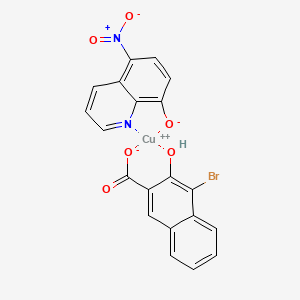
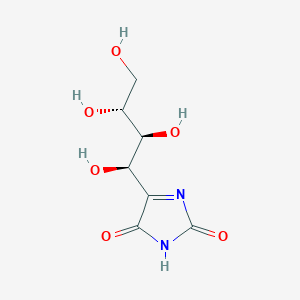

![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
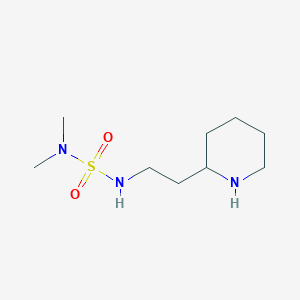
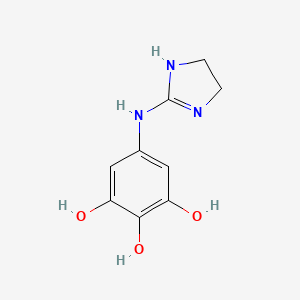
![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
